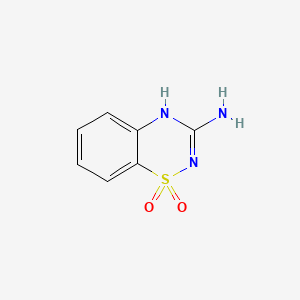

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide

Vue d'ensemble

Description

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiadiazine ring. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of various functional groups attached to the benzothiadiazine ring contributes to its wide range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method includes the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . Additionally, a novel method for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides involves a Curtius rearrangement followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and reagents. The process is often carried out in a one-pot manner, which simplifies the procedure and reduces the need for intermediate purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups on the benzothiadiazine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur dioxide, copper (II) chloride, and hydrazine . Reaction conditions often involve refluxing in solvents such as toluene or dioxane .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sulfur dioxide and copper (II) chloride can yield ortho-benzoylbenzenesulfonyl chlorides, which can be further cyclized to produce various substituted benzothiadiazine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide has garnered interest in scientific research for its potential in various fields, including its role as an NMDA receptor antagonist and its antimicrobial properties.

NMDA Receptor Antagonism

this compound derivatives have been identified as non-competitive antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. NMDA receptors are implicated in neurodegenerative disorders, such as Alzheimer's disease. The antagonistic action of this compound may help mitigate excitotoxicity associated with excessive glutamate activity.

Antimicrobial Properties

Benzothiadiazinones, which include derivatives of this compound, have demonstrated broad-spectrum antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, showing potential as effective agents against plant pathogens.

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including cyclization of precursors under specific conditions. A common method involves reacting o-aminobenzenesulfonamide with carbonyl compounds under acidic or basic conditions to form the heterocyclic ring.

Reactions of Benzothiadiazine Derivatives

this compound can undergo several chemical reactions:

- Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide and peracids.

- Reduction: Reduction reactions can lead to the formation of amine derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, employing reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Patents and Derivatives

Several patents highlight the applications of this compound and its derivatives. For instance, 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives are noted as inhibitors of mrgx2 . Additionally, a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives have been synthesized and evaluated for their activity as allosteric modulators of AMPA/kainate receptors .

Physicochemical Properties

Key physicochemical properties of this compound include:

- Molecular Formula:

- Molecular Weight: 197.22 g/mol

- IUPAC Name: 1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine

- CAS Number: 16288-74-7

Transformations of 4-Amino-2H-1,2,3-benzothiadiazine 1,1-dioxides

Mécanisme D'action

The mechanism of action of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, as a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . Additionally, its ability to modulate AMPA receptors and activate KATP channels contributes to its antihypertensive and antidiabetic effects .

Comparaison Avec Des Composés Similaires

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide can be compared with other similar compounds, such as chlorothiazide and hydrochlorothiazide, which also contain the benzothiadiazine scaffold . These compounds are widely used as diuretic and antihypertensive agents . this compound stands out due to its broader range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

List of Similar Compounds

- Chlorothiazide

- Hydrochlorothiazide

- Phthalazinone derivatives (e.g., olaparib, zopolrestat, azelastine)

Activité Biologique

Overview

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide (CAS No. 16288-74-7) is a heterocyclic compound characterized by its unique benzothiadiazine structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- Diuretic Activity : The compound acts as a diuretic by inhibiting the Na-Cl cotransporter in the distal tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions along with water, thereby reducing blood volume and blood pressure.

- Antimicrobial and Antiviral Properties : It demonstrates significant antimicrobial activity against various pathogens and has been shown to inhibit viral replication in vitro .

- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by interfering with histone acetyltransferases (HATs), which are crucial in gene expression regulation related to cancer progression .

Antimicrobial Activity

Research indicates that this compound possesses potent antimicrobial properties. It has been effective against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for different pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Antiviral Activity

Studies show that the compound exhibits antiviral effects against specific viruses. For example, it has been tested against influenza virus with promising results.

Antihypertensive Effects

As a diuretic agent, it has been shown to effectively lower blood pressure in animal models. The mechanism involves increased renal excretion of sodium and water.

Antidiabetic Activity

The compound has demonstrated potential as an antidiabetic agent by improving insulin sensitivity and reducing blood glucose levels in diabetic models .

Anticancer Activity

In vitro studies have shown that it inhibits the proliferation of cancer cells. The EC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| HeLa | 2 |

| MCF-7 | 3 |

| A549 | 1.5 |

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. Its effectiveness was comparable to standard antibiotics.

- Cancer Research : In a study assessing its anticancer properties, researchers found that treatment with the compound led to significant apoptosis in cancer cells through the activation of caspase pathways.

- Diabetes Management : Another study reported that administration of this compound improved glycemic control in diabetic rats without significant side effects.

Propriétés

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7-9-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBJIMXINQEKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167483 | |

| Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-74-7 | |

| Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016288747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.